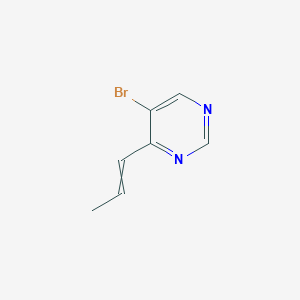

5-Bromo-4-(prop-1-en-1-yl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrN2 |

|---|---|

Molecular Weight |

199.05 g/mol |

IUPAC Name |

5-bromo-4-prop-1-enylpyrimidine |

InChI |

InChI=1S/C7H7BrN2/c1-2-3-7-6(8)4-9-5-10-7/h2-5H,1H3 |

InChI Key |

PZOVTPZPTVIKEH-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC1=NC=NC=C1Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 4 Prop 1 En 1 Yl Pyrimidine

Precursor Synthesis and Advanced Starting Material Considerations

In the first approach, key precursors would include a three-carbon dielectrophilic unit and an amidine or a related N-C-N fragment. For the target molecule, a plausible precursor is a β-dicarbonyl compound or its synthetic equivalent, which would ultimately form the C4, C5, and C6 atoms of the pyrimidine (B1678525) ring. Given the desired 4-(prop-1-en-1-yl) substituent, an advanced starting material such as (E/Z)-hex-2-en-4-one or a related β-ketoester could be envisioned. However, the presence of the vinyl group might complicate the cyclization conditions.

A more direct route to a 5-brominated pyrimidine involves the use of 2-bromomalonaldehyde (B19672) as a precursor, which can react in a single step with an amidine to form the 5-bromo-2-substituted pyrimidine. google.com This method offers an efficient way to introduce the bromo substituent at the desired position from the outset.

Alternatively, a strategy that involves the late-stage introduction of the prop-1-en-1-yl group would rely on precursors such as 5-bromo-4-halopyrimidine or 5-bromo-4-formylpyrimidine. The synthesis of such intermediates is a critical consideration. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been synthesized from methyl 2-(4-bromophenyl)acetate in a three-step process, which could be adapted for other 5-substituted pyrimidines. atlantis-press.com

Ring-Forming Strategies for the Pyrimidine Core with Relevant Functional Groups

The construction of the central pyrimidine ring is a fundamental aspect of the synthesis of 5-Bromo-4-(prop-1-en-1-yl)pyrimidine. Various classical and contemporary methods are available for the formation of the pyrimidine core, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Cyclocondensation Reactions Utilizing Amidines and β-Dicarbonyl Precursors

One of the most established and versatile methods for pyrimidine synthesis is the Prinzbach-type condensation, which involves the reaction of a 1,3-dielectrophile with an N-C-N dinucleophile, typically an amidine. In the context of the target molecule, this would involve the cyclocondensation of an appropriate amidine with a β-dicarbonyl compound or a synthetic equivalent that already bears the desired substituents or precursors to them.

For instance, the reaction of (E)-1-aryl-3-aryl-prop-2-en-1-ones (chalcones) with guanidine (B92328) nitrate (B79036) in the presence of a base is a well-documented method for the synthesis of 2-amino-4,6-diarylpyrimidines. tandfonline.comnih.gov This general approach can be adapted by selecting a β-dicarbonyl precursor that would lead to the desired 4-(prop-1-en-1-yl) substituent. The reaction typically proceeds in a protic solvent like ethanol (B145695) under reflux conditions. The choice of the amidine allows for the introduction of various substituents at the 2-position of the pyrimidine ring.

A general representation of this cyclocondensation is shown below:

| Precursor 1 (Amidine) | Precursor 2 (β-Dicarbonyl) | Product (Pyrimidine) |

| Guanidine | Chalcone | 2-Aminopyrimidine |

| Acetamidine | Acetylacetone | 2,4,6-Trimethylpyrimidine |

This method's robustness and the ready availability of a wide range of amidines and β-dicarbonyl compounds make it a primary choice for the synthesis of substituted pyrimidines.

Multi-Component Approaches for Pyrimidine Annulation

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like substituted pyrimidines from simple and readily available starting materials in a single synthetic operation. These reactions are particularly attractive for creating molecular diversity and for the rapid assembly of compound libraries.

One such approach involves the condensation of an amidine, an aldehyde, and a ketone. This three-component reaction allows for the convergent assembly of the pyrimidine ring. The specific substituents on the final pyrimidine product are determined by the choice of the starting components. For the synthesis of 5-Bromo-4-(prop-1-en-1-yl)pyrimidine, one could envisage a scenario where a propanal-derived component contributes to the prop-1-en-1-yl group, although controlling the regioselectivity and potential side reactions would be a significant challenge.

Introduction of the Bromo Substituent into Pyrimidine Systems

The introduction of a bromine atom at the C5 position of the pyrimidine ring is a key step in the synthesis of the target molecule. This can be achieved either by using a brominated precursor in the ring-forming reaction or by direct bromination of a pre-formed pyrimidine ring. The latter approach is often preferred due to the wide availability of pyrimidine starting materials.

Direct electrophilic bromination of the pyrimidine nucleus is a common strategy. The C5 position is generally the most susceptible to electrophilic attack due to the directing effects of the two nitrogen atoms. A variety of brominating agents and reaction conditions have been developed for this purpose.

A schematic representation of the bromination of a pyrimidine ring is as follows:

A summary of common brominating agents and their typical reaction conditions is provided in the table below:

| Brominating Agent | Typical Conditions | Reference |

| N-Bromosuccinimide (NBS) | Acetonitrile, room temperature | google.com |

| Bromine (Br₂) | Acetic acid or other solvents | researchgate.net |

The choice of the brominating agent and conditions often depends on the nature and position of other substituents on the pyrimidine ring, as these can influence the reactivity and selectivity of the bromination reaction.

Stereoselective Introduction of the Prop-1-en-1-yl Substituent

The final key structural feature of the target molecule is the prop-1-en-1-yl group at the C4 position. The stereochemistry of the double bond (E or Z) is a critical aspect that needs to be controlled during the synthesis. Direct alkenylation methodologies, such as the Wittig reaction and its variants, are powerful tools for the formation of carbon-carbon double bonds with a high degree of stereocontrol.

Direct Alkenylation Methodologies (e.g., Wittig, Horner-Wadsworth-Emmons Variants)

The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are cornerstone methodologies in organic synthesis for the conversion of aldehydes and ketones to alkenes. organic-chemistry.orgmasterorganicchemistry.comorganic-chemistry.orgwikipedia.orgyoutube.comlibretexts.org These reactions involve the reaction of a carbonyl compound with a phosphorus ylide (in the case of the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction). wikipedia.orgnrochemistry.comalfa-chemistry.com

To introduce the prop-1-en-1-yl group onto the pyrimidine ring, a precursor such as 5-bromo-4-formylpyrimidine would be required. This aldehyde can then be reacted with an appropriate phosphorus-based reagent.

Wittig Reaction: The Wittig reaction typically utilizes a triphenylphosphonium ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides (where the group attached to the ylidic carbon is alkyl) generally lead to the formation of (Z)-alkenes, while stabilized ylides (with an electron-withdrawing group on the ylidic carbon) favor the formation of (E)-alkenes. organic-chemistry.org For the synthesis of the prop-1-en-1-yl group, an ethyltriphenylphosphonium salt would be the precursor to the required ylide.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which employs a phosphonate carbanion, is particularly advantageous for the synthesis of (E)-alkenes with high stereoselectivity. wikipedia.orgnrochemistry.comalfa-chemistry.com The phosphonate carbanions are generally more nucleophilic and less basic than the corresponding Wittig ylides, and the reaction conditions are often milder. The synthesis of a diethyl ((5-bromopyridin-2-yl)methyl)phosphonate has been reported, which serves as a close structural analog for the required HWE reagent in the synthesis of the target pyrimidine. chemscene.compharmaffiliates.com The general scheme for an HWE reaction is as follows:

A comparison of the key features of the Wittig and HWE reactions is presented in the table below:

| Reaction | Phosphorus Reagent | Typical Product Stereochemistry |

| Wittig (non-stabilized ylide) | Phosphonium ylide | (Z)-alkene |

| Wittig (stabilized ylide) | Phosphonium ylide | (E)-alkene |

| Horner-Wadsworth-Emmons | Phosphonate carbanion | (E)-alkene |

The choice between the Wittig and HWE reactions would therefore be dictated by the desired stereochemistry of the prop-1-en-1-yl substituent in the final product. Given the high (E)-selectivity of the HWE reaction, it would be the method of choice for the synthesis of (E)-5-Bromo-4-(prop-1-en-1-yl)pyrimidine.

Cross-Coupling Strategies for Alkenyl Group Introduction

The introduction of the prop-1-en-1-yl group at the C4 position of the 5-bromopyrimidine (B23866) core is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, stands out as a versatile and widely applicable method for this transformation due to its functional group tolerance and the commercial availability of a wide range of boronic acids and their derivatives.

The general scheme for the Suzuki-Miyaura coupling involves the reaction of a 4-halo-5-bromopyrimidine, typically 5-bromo-4-chloropyrimidine (B1279914), with a prop-1-en-1-ylboronic acid or its corresponding ester derivative. The choice of the halogen at the C4 position is crucial, with chlorides and bromides being common starting materials.

A typical reaction setup involves a palladium catalyst, a phosphine (B1218219) ligand, a base, and a suitable solvent system. The selection of each of these components is critical for achieving high yields and selectivity.

Base and Solvent Selection: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. A variety of inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction outcome and is often optimized for a specific substrate combination. The solvent system typically consists of a mixture of an organic solvent and water, such as 1,4-dioxane (B91453)/water or toluene/water, to facilitate the dissolution of both the organic and inorganic reagents.

A plausible synthetic route, based on analogous reactions reported in the literature, is the Suzuki-Miyaura coupling of 5-bromo-4-chloropyrimidine with (Z)-prop-1-en-1-ylboronic acid. The (Z)-isomer of the boronic acid is commercially available and its use would lead to the formation of the corresponding (Z)-isomer of the final product with retention of stereochemistry. atomfair.com

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Rationale |

| Aryl Halide | 5-Bromo-4-chloropyrimidine | Commercially available starting material. |

| Boronic Acid | (Z)-prop-1-en-1-ylboronic acid | Commercially available alkenylating agent. atomfair.com |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | A common and effective palladium catalyst for Suzuki couplings. researchgate.net |

| Base | K₃PO₄ (2 equivalents) | An effective base for promoting transmetalation. researchgate.net |

| Solvent | 1,4-Dioxane/Water (4:1) | A common solvent mixture for Suzuki-Miyaura reactions. researchgate.net |

| Temperature | 80-100 °C | Typical temperature range to ensure a reasonable reaction rate. |

The reaction mechanism proceeds through the established Suzuki-Miyaura catalytic cycle, involving oxidative addition of the palladium(0) catalyst to the C-Cl bond of 5-bromo-4-chloropyrimidine, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired product and regenerate the active palladium(0) species.

While the Suzuki-Miyaura reaction is the most prominent, other cross-coupling strategies such as Stille coupling (using organotin reagents) or Heck coupling (with propene) could also be envisioned for the introduction of the alkenyl group, although they often present greater challenges in terms of toxicity of reagents and control of regioselectivity.

Process Optimization, Scalability Considerations, and Green Chemistry Principles in Synthesis

The transition from a laboratory-scale synthesis of 5-Bromo-4-(prop-1-en-1-yl)pyrimidine to a large-scale, industrially viable process necessitates careful consideration of several factors, including process optimization, scalability, and adherence to green chemistry principles.

Process Optimization:

The optimization of the Suzuki-Miyaura coupling is a multi-parameter problem. Key variables that are typically screened to maximize yield and minimize impurities include:

Catalyst Loading: Reducing the amount of the expensive palladium catalyst is a primary goal. Optimization studies aim to find the lowest possible catalyst loading without significantly compromising reaction time and yield.

Ligand Selection: The choice of phosphine ligand can have a profound impact on the reaction's efficiency. Screening a variety of ligands, from simple trialkylphosphines to more complex biarylphosphines, is often necessary.

Base and Solvent Effects: The nature and concentration of the base, as well as the composition of the solvent mixture, are critical parameters that require fine-tuning. researchgate.net

Temperature and Reaction Time: Optimizing the temperature profile and reaction time is essential to ensure complete conversion while minimizing the formation of degradation products.

Scalability Considerations:

Scaling up the synthesis from grams to kilograms presents several challenges:

Mass and Heat Transfer: In large reactors, efficient mixing and heat transfer become critical to maintain consistent reaction conditions and avoid localized overheating, which can lead to side reactions and impurities.

Reagent Addition: The rate of addition of reagents, particularly the base and the boronic acid, may need to be carefully controlled on a larger scale.

Work-up and Purification: Procedures for quenching the reaction, separating the product, and removing residual palladium need to be robust and scalable. Techniques for palladium removal, such as treatment with scavengers, are often employed.

Safety: A thorough safety assessment is required to identify and mitigate any potential hazards associated with the large-scale handling of reagents and solvents.

Green Chemistry Principles:

The application of green chemistry principles is increasingly important in modern pharmaceutical and chemical manufacturing. For the synthesis of 5-Bromo-4-(prop-1-en-1-yl)pyrimidine, several aspects can be considered to improve its environmental footprint:

Atom Economy: The Suzuki-Miyaura reaction generally has a good atom economy, but this can be further improved by optimizing the stoichiometry of the reagents.

Solvent Selection: The use of greener solvents is a key consideration. While solvents like 1,4-dioxane are effective, exploring alternatives with better environmental, health, and safety profiles is encouraged. Water, as a co-solvent, is a positive feature from a green chemistry perspective.

Energy Efficiency: Optimizing the reaction temperature and time can lead to significant energy savings. The use of highly active catalysts that allow for lower reaction temperatures is beneficial.

Waste Reduction: Minimizing the formation of byproducts and developing efficient purification methods that reduce solvent consumption are important for waste reduction. A key metric used to assess the "greenness" of a process is the Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product. A lower PMI indicates a more environmentally friendly process.

Table 2: Green Chemistry Considerations in the Synthesis of 5-Bromo-4-(prop-1-en-1-yl)pyrimidine

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Optimizing reaction conditions to minimize byproduct formation. |

| Atom Economy | Utilizing a reaction with inherently high atom economy like the Suzuki-Miyaura coupling. |

| Less Hazardous Chemical Syntheses | Selecting less toxic solvents and reagents where possible. |

| Designing Safer Chemicals | The final product's properties are fixed, but the synthetic route can be designed for safety. |

| Safer Solvents and Auxiliaries | Exploring the use of greener solvents as alternatives to traditional organic solvents. nih.gov |

| Design for Energy Efficiency | Using highly active catalysts to lower reaction temperatures and shorten reaction times. |

| Use of Renewable Feedstocks | Investigating the potential for bio-derived solvents or starting materials. |

| Reduce Derivatives | The chosen synthetic route avoids unnecessary protection/deprotection steps. |

| Catalysis | Employing a catalytic amount of palladium, which is more sustainable than stoichiometric reagents. |

| Design for Degradation | Considering the environmental fate of byproducts and residual reagents. |

| Real-time analysis for Pollution Prevention | Implementing in-process controls to monitor reaction progress and prevent excursions. |

| Inherently Safer Chemistry for Accident Prevention | Conducting a thorough risk assessment to minimize the potential for accidents. |

By systematically addressing these aspects of process optimization, scalability, and green chemistry, the synthesis of 5-Bromo-4-(prop-1-en-1-yl)pyrimidine can be developed into a robust, efficient, and environmentally responsible process suitable for large-scale production.

Chemical Reactivity and Advanced Transformations of 5 Bromo 4 Prop 1 En 1 Yl Pyrimidine

Electrophilic and Nucleophilic Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly influences its reactivity. The electron density of the ring is considerably reduced, which makes electrophilic aromatic substitution more challenging compared to benzene, while facilitating nucleophilic aromatic substitution.

Electrophilic Reactivity: Electrophilic attack on the pyrimidine ring is generally disfavored due to the ring's low electron density. When such reactions do occur, they preferentially take place at the C5 position, which is the most electron-rich carbon in the ring. In the case of 5-bromo-4-(prop-1-en-1-yl)pyrimidine, the C5 position is already substituted with a bromine atom. The bromine atom is an electron-withdrawing group via induction but can also donate electron density through resonance. However, its presence, along with the inherent π-deficiency of the ring, further deactivates the ring towards electrophilic attack. Any potential electrophilic substitution would likely require harsh reaction conditions and would be directed by the existing substituents.

Nucleophilic Reactivity: Conversely, the π-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack. The positions most activated for nucleophilic substitution are C2, C4, and C6, as they are ortho or para to the ring nitrogens. For 5-bromo-4-(prop-1-en-1-yl)pyrimidine, the C4 position, bearing the prop-1-en-1-yl group, could potentially be a site for nucleophilic attack, although this would involve substitution of a carbon-based group, which is generally less favorable than displacing a halide. More commonly, nucleophilic attack can lead to addition products or, under specific conditions, ring-opening reactions. The reactivity towards nucleophiles can be enhanced by quaternization of one of the ring nitrogen atoms. chempedia.info

Reactions Involving the Bromo Substituent

The bromine atom at the C5 position of 5-bromo-4-(prop-1-en-1-yl)pyrimidine is the primary site for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis. For substrates like 5-bromo-4-(prop-1-en-1-yl)pyrimidine, these reactions allow for the selective formation of new bonds at the C5 position, providing access to a diverse range of substituted pyrimidines.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester. nih.gov This reaction is widely used due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a large number of boronic acids. nih.gov For 5-bromo-4-(prop-1-en-1-yl)pyrimidine, the Suzuki-Miyaura coupling provides an efficient route to 5-aryl- or 5-vinyl-substituted pyrimidines.

The reaction is typically catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor such as Pd(OAc)₂ or PdCl₂(PPh₃)₂. A base, such as sodium carbonate, potassium phosphate (B84403), or cesium carbonate, is required to activate the organoboron species. The choice of solvent, ligand, and base can significantly influence the reaction's efficiency and outcome. mdpi.com

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453) | 5-Phenyl-4-(prop-1-en-1-yl)pyrimidine | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 5-(4-Methoxyphenyl)-4-(prop-1-en-1-yl)pyrimidine | 92 |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/EtOH | 5-(Thiophen-2-yl)-4-(prop-1-en-1-yl)pyrimidine | 78 |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 5-Vinyl-4-(prop-1-en-1-yl)pyrimidine | 75 |

The data in this table represents typical yields for Suzuki-Miyaura coupling reactions of 5-bromopyrimidine (B23866) derivatives with various boronic acids and esters based on literature precedents. nih.govmdpi.comrsc.org

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.org This reaction is a powerful tool for the synthesis of substituted alkenes. In the context of 5-bromo-4-(prop-1-en-1-yl)pyrimidine, the Heck reaction allows for the introduction of a variety of alkenyl groups at the C5 position.

The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(OAc)₂, a phosphine (B1218219) ligand, and a base, often a tertiary amine like triethylamine (B128534). The choice of reaction conditions can influence the regioselectivity and stereoselectivity of the product. The reaction generally proceeds with high trans selectivity. organic-chemistry.org

| Alkenes | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | (E)-5-(2-Phenylvinyl)-4-(prop-1-en-1-yl)pyrimidine | 88 |

| Ethyl acrylate | Pd(OAc)₂ | K₂CO₃ | DMA | (E)-Ethyl 3-(4-(prop-1-en-1-yl)pyrimidin-5-yl)acrylate | 90 |

| 1-Octene | PdCl₂(PPh₃)₂ | KOAc | NMP | 5-(Oct-1-en-1-yl)-4-(prop-1-en-1-yl)pyrimidine | 72 |

| Cyclohexene (B86901) | Pd(OAc)₂/dppf | Cs₂CO₃ | Toluene | 5-(Cyclohex-1-en-1-yl)-4-(prop-1-en-1-yl)pyrimidine | 65 |

The data in this table illustrates representative yields for Heck reactions of 5-bromopyrimidine derivatives with various alkenes, based on established methodologies. wikipedia.orgmdpi.com

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is of great importance for the synthesis of substituted alkynes. For 5-bromo-4-(prop-1-en-1-yl)pyrimidine, the Sonogashira coupling enables the introduction of an alkynyl moiety at the C5 position.

The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, such as CuI. An amine base, such as triethylamine or diethylamine, is used as the solvent and base. organic-chemistry.org Copper-free Sonogashira protocols have also been developed. libretexts.org

| Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 5-(Phenylethynyl)-4-(prop-1-en-1-yl)pyrimidine | 95 |

| 1-Hexyne | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 5-(Hex-1-yn-1-yl)-4-(prop-1-en-1-yl)pyrimidine | 89 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | DIPA | Toluene | 5-((Trimethylsilyl)ethynyl)-4-(prop-1-en-1-yl)pyrimidine | 93 |

| Propargyl alcohol | Pd(PPh₃)₄ | CuI | Et₃N | MeCN | 3-(4-(Prop-1-en-1-yl)pyrimidin-5-yl)prop-2-yn-1-ol | 85 |

The data presented in this table are characteristic yields for Sonogashira coupling reactions of 5-bromopyrimidine derivatives with various terminal alkynes, as reported in the chemical literature. wikipedia.orglibretexts.orgorganic-chemistry.org

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane (organotin) compound. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups and for the stability of the organostannane reagents. The primary drawback is the toxicity of the tin compounds. organic-chemistry.org The Stille coupling can be used to introduce aryl, vinyl, or alkyl groups at the C5 position of 5-bromo-4-(prop-1-en-1-yl)pyrimidine.

The reaction is catalyzed by a palladium(0) complex, and various additives, such as lithium chloride, can enhance the reaction rate. The choice of ligand and solvent is crucial for achieving high yields.

| Organostannane | Catalyst | Additive | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 5-Phenyl-4-(prop-1-en-1-yl)pyrimidine | 82 |

| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | LiCl | THF | 5-Vinyl-4-(prop-1-en-1-yl)pyrimidine | 88 |

| Tributyl(thiophen-2-yl)stannane | Pd(dba)₂/P(fur)₃ | - | DMF | 5-(Thiophen-2-yl)-4-(prop-1-en-1-yl)pyrimidine | 76 |

| Tributyl(methyl)stannane | Pd(PPh₃)₄ | - | NMP | 5-Methyl-4-(prop-1-en-1-yl)pyrimidine | 70 |

The yields provided in this table are representative of Stille coupling reactions involving 5-bromopyrimidine analogues and various organostannanes, based on published procedures. chempedia.infowikipedia.orgorganic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions at the Brominated Position

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide. wikipedia.orgorganic-chemistry.org The C(5)-Br bond of 5-Bromo-4-(prop-1-en-1-yl)pyrimidine is well-suited for this transformation, allowing for the introduction of various alkyl, vinyl, aryl, and alkynyl groups. The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Organozinc reagents are often prepared from the corresponding organic halide and activated zinc metal, or via transmetalation from an organolithium or Grignard reagent. wikipedia.org These reagents exhibit excellent functional group tolerance, a key advantage of the Negishi coupling. orgsyn.org For a substrate like 5-Bromo-4-(prop-1-en-1-yl)pyrimidine, the coupling would selectively occur at the C-Br bond, leaving the prop-1-en-1-yl group intact.

Table 1: Representative Conditions for Negishi Coupling of Bromo-Heterocycles This table is based on typical conditions for Negishi coupling reactions involving bromo-heterocycles and serves as a predictive model for 5-Bromo-4-(prop-1-en-1-yl)pyrimidine.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups. wikipedia.orglibretexts.org The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which activates the ring towards nucleophilic attack. This allows the bromine atom at the C5 position to be displaced by a variety of nucleophiles. libretexts.org

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway. libretexts.org A nucleophile adds to the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the bromide ion restores the aromaticity of the pyrimidine ring. The stability of the Meisenheimer intermediate is crucial and is enhanced by the electron-withdrawing nature of the pyrimidine nitrogens. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can participate in these reactions. d-nb.infonih.gov

Table 2: Potential SNAr Reactions of 5-Bromo-4-(prop-1-en-1-yl)pyrimidine This table illustrates potential SNAr reactions based on the known reactivity of activated aryl halides.

Magnesium and Lithium Halogen Exchange Reactions and Subsequent Electrophilic Quenching

Metal-halogen exchange is a fundamental organometallic reaction used to convert organic halides into highly reactive organometallic species. For 5-Bromo-4-(prop-1-en-1-yl)pyrimidine, both lithium-halogen and magnesium-halogen exchange can be employed to generate the corresponding 5-pyrimidyl organometallic reagent. This intermediate can then be trapped with a variety of electrophiles to install new functional groups at the 5-position.

Lithium-bromine exchange is typically rapid, often conducted at very low temperatures (e.g., < -80 °C) using an alkyllithium reagent such as n-butyllithium to prevent side reactions. The resulting 5-lithiopyrimidine is a potent nucleophile. A notable industrial application of this chemistry is the synthesis of the fungicide Fenarimol, which involves the lithium-bromine exchange of a 5-bromopyrimidine followed by quenching with dichlorobenzophenone.

Magnesium-halogen exchange, often facilitated by reagents like isopropylmagnesium chloride (i-PrMgCl) or its LiCl adduct (turbo-Grignard), offers a milder alternative for generating organometallic intermediates with improved functional group compatibility compared to organolithiums. The resulting Grignard reagent can be quenched with electrophiles such as aldehydes, ketones, esters, and nitriles.

Table 3: Halogen-Metal Exchange and Electrophilic Quenching This table outlines the two-step sequence of halogen-metal exchange followed by reaction with an electrophile.

Transformations Involving the Prop-1-en-1-yl Substituent

The prop-1-en-1-yl side chain provides a second site for chemical modification, primarily through reactions targeting the carbon-carbon double bond. These transformations are crucial for structural diversification and the synthesis of analogues with saturated or further functionalized side chains.

Catalytic Hydrogenation and Selective Reduction Reactions

Catalytic hydrogenation is a standard method for the reduction of alkenes to alkanes. organic-chemistry.org The prop-1-en-1-yl group of the title compound can be readily hydrogenated to a propyl group using molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. organic-chemistry.org The reaction typically proceeds via syn-addition of two hydrogen atoms across the double bond. This transformation converts 5-Bromo-4-(prop-1-en-1-yl)pyrimidine into 5-Bromo-4-propylpyrimidine, a modification that significantly alters the steric and electronic properties of the side chain.

Selective reduction might also be possible. While standard catalysts are highly effective for reducing both alkenes and alkynes, specialized catalysts like Lindlar's catalyst (palladium poisoned with lead acetate (B1210297) and quinoline) are known to selectively reduce alkynes to cis-alkenes without further reduction. leah4sci.com While not directly applicable here, this principle highlights the potential for developing selective conditions if other reducible functional groups were present in the molecule.

Table 4: Catalytic Hydrogenation of the Prop-1-en-1-yl Group This table shows typical conditions for the complete saturation of the alkenyl side chain.

Epoxidation and Dihydroxylation of the Alkene Moiety

The double bond of the prop-1-en-1-yl substituent can undergo oxidation reactions to introduce oxygen-containing functional groups, such as epoxides and diols.

Epoxidation involves the conversion of the alkene to a three-membered cyclic ether (an epoxide). This is commonly achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent. leah4sci.commasterorganicchemistry.com The reaction is a concerted syn-addition of an oxygen atom to the double bond. masterorganicchemistry.com The resulting product, 5-bromo-4-(2-methyloxiran-2-yl)pyrimidine, is a valuable intermediate for further nucleophilic ring-opening reactions.

Dihydroxylation is the process of adding two hydroxyl groups across the double bond to form a vicinal diol. libretexts.org This can be accomplished with syn-stereoselectivity using reagents like osmium tetroxide (OsO₄, often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide, NMO) or cold, alkaline potassium permanganate (B83412) (KMnO₄). libretexts.orgchemistrysteps.com Anti-dihydroxylation can be achieved via a two-step procedure involving epoxidation followed by acid-catalyzed hydrolysis of the epoxide. libretexts.org

Table 5: Oxidation of the Prop-1-en-1-yl Substituent This table summarizes common methods for epoxidation and dihydroxylation.

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are powerful tools for ring formation. wikipedia.org The Diels-Alder reaction, a [4+2] cycloaddition, involves the reaction of a conjugated diene with a double or triple bond, known as the dienophile, to form a six-membered ring. wikipedia.org

The prop-1-en-1-yl group in 5-Bromo-4-(prop-1-en-1-yl)pyrimidine can function as a dienophile. The electron-withdrawing character of the pyrimidine ring decreases the electron density of the attached alkene, making it an electron-poor dienophile. This polarity makes it a suitable partner for reactions with electron-rich dienes (a normal-electron-demand Diels-Alder reaction). organic-chemistry.orgkhanacademy.org For example, reaction with an electron-rich diene like 2,3-dimethyl-1,3-butadiene (B165502) would be expected to proceed under thermal conditions to yield a substituted cyclohexene ring attached to the pyrimidine core. The stereochemistry and regiochemistry of the cycloaddition are governed by well-established principles of orbital symmetry and frontier molecular orbital theory. wikipedia.org

Table 6: Representative Diels-Alder Reaction This table shows a potential Diels-Alder reaction where the title compound acts as a dienophile.

Oxidative Cleavage and Isomerization Pathways

The propenyl substituent of 5-Bromo-4-(prop-1-en-1-yl)pyrimidine presents a reactive site ripe for oxidative cleavage. This process typically involves the breaking of the carbon-carbon double bond to yield carbonyl compounds. The specific products formed would be contingent on the reagents and reaction conditions employed.

Table 1: Predicted Products of Oxidative Cleavage of 5-Bromo-4-(prop-1-en-1-yl)pyrimidine

| Oxidizing Agent/Conditions | Predicted Products |

| Ozonolysis (O₃) with reductive work-up (e.g., Zn/H₂O or (CH₃)₂S) | 5-Bromopyrimidine-4-carbaldehyde and Acetaldehyde |

| Ozonolysis (O₃) with oxidative work-up (e.g., H₂O₂) | 5-Bromopyrimidine-4-carboxylic acid and Acetic acid |

| Potassium permanganate (KMnO₄) under strong oxidative conditions (hot, acidic/basic) | 5-Bromopyrimidine-4-carboxylic acid and Acetic acid |

Isomerization of the prop-1-en-1-yl group to its more thermodynamically stable isomer, the prop-1-en-2-yl (isopropenyl) group, or to an allyl group, could potentially be achieved under thermal or catalytic conditions. The presence of the electron-withdrawing pyrimidine ring may influence the equilibrium and the conditions required for such transformations.

Regioselectivity and Stereoselectivity Control in Derivatization Reactions

The derivatization of 5-Bromo-4-(prop-1-en-1-yl)pyrimidine offers a study in controlling both regioselectivity and stereoselectivity. The molecule possesses multiple reactive sites: the bromine atom at the C5 position, the nitrogen atoms of the pyrimidine ring, and the propenyl side chain.

Regioselectivity:

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are expected to occur selectively at the C5-Br bond, a common feature in the functionalization of halopyrimidines. This allows for the introduction of a wide array of substituents at this position without affecting the propenyl group.

Electrophilic addition to the alkene would likely be directed by the electronic nature of the pyrimidine ring. The regiochemical outcome would depend on the stability of the resulting carbocationic intermediate.

N-alkylation or N-oxidation could occur at one of the ring nitrogens, with the specific site being influenced by steric hindrance from the adjacent propenyl group and the electronic effects of the bromine atom.

Stereoselectivity:

The prop-1-en-1-yl group exists as a mixture of (E) and (Z) isomers. Stereoselective synthesis or separation of these isomers would be crucial for applications where specific stereochemistry is required. Furthermore, reactions at the double bond, such as dihydroxylation or epoxidation, could lead to the formation of new stereocenters. The facial selectivity of these reactions would be influenced by the steric bulk of the pyrimidine ring and any directing groups present.

Table 2: Potential Derivatization Reactions and Selectivity Considerations

| Reaction Type | Reagents | Target Site | Selectivity Control |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | C5-Br | High regioselectivity at the C5 position. |

| Heck Reaction | Alkene, Pd catalyst, base | C5-Br | High regioselectivity for C-C bond formation at C5. |

| Dihydroxylation | OsO₄, NMO or cold, dilute KMnO₄ | C=C double bond | Potential for diastereoselectivity depending on the facial bias imposed by the pyrimidine ring. |

| Epoxidation | m-CPBA | C=C double bond | Similar to dihydroxylation, facial selectivity would be a key consideration. |

Mechanistic Investigations of Key Transformation Pathways

Understanding the mechanisms of these transformations is key to optimizing reaction conditions and predicting outcomes.

Oxidative Cleavage: Ozonolysis proceeds through the formation of a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide. The subsequent work-up determines the final products. Stronger oxidants like potassium permanganate likely involve the formation of a cyclic manganate (B1198562) ester intermediate.

Cross-Coupling Reactions: These reactions generally proceed via a catalytic cycle involving oxidative addition of the C-Br bond to the palladium(0) catalyst, followed by transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of Heck coupling), and finally reductive elimination to regenerate the catalyst and yield the product.

Electrophilic Addition: The mechanism would involve the initial attack of an electrophile on the π-bond of the alkene, leading to the formation of a carbocation intermediate. The regioselectivity is determined by the stability of this intermediate, which is influenced by the electronic properties of the pyrimidine ring.

Further computational and experimental studies are necessary to fully elucidate the intricate details of these reaction pathways for 5-Bromo-4-(prop-1-en-1-yl)pyrimidine and to unlock its full potential in synthetic chemistry.

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Construction of Complex Polyfunctionalized Pyrimidine (B1678525) Analogues

The bromine atom at the C-5 position of the pyrimidine ring serves as a versatile handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions. This capability allows for the straightforward synthesis of diverse and complex pyrimidine analogues. The electron-deficient nature of the pyrimidine ring makes the C-5 halide an excellent substrate for such transformations.

Key palladium-catalyzed reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the C-5 position of the pyrimidine and various aryl or heteroaryl boronic acids or esters. This is one of the most robust methods for creating biaryl structures, which are prevalent in pharmaceuticals. The reaction of 5-bromopyrimidines with boronic acids is a well-established method for producing substituted pyrimidines. researchgate.netnih.govnih.govyoutube.com

Sonogashira Coupling: This allows for the direct attachment of terminal alkynes to the C-5 position, yielding 5-alkynylpyrimidines. These products are valuable intermediates themselves, as the alkyne can undergo further transformations, such as cycloadditions or reductions. The Sonogashira reaction is known to proceed efficiently with 5-bromopyrimidines under mild conditions. nih.govnih.govyoutube.com

Heck Coupling: This reaction facilitates the introduction of alkenyl groups at the C-5 position by coupling with various olefins. This would result in a di-alkenyl pyrimidine structure, further increasing the potential for subsequent chemical modifications.

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds, enabling the introduction of a diverse range of primary and secondary amines, anilines, or other nitrogen nucleophiles at the C-5 position.

The ability to perform these reactions on the 5-Bromo-4-(prop-1-en-1-yl)pyrimidine scaffold without affecting the 4-propenyl group (under appropriate conditions) would provide direct access to a library of highly functionalized pyrimidine derivatives, each with unique structural and electronic properties.

Table 1: Potential Cross-Coupling Reactions for Functionalization This table is illustrative and based on known reactions of 5-bromopyrimidines.

| Reaction Name | Coupling Partner | Potential Product Structure |

|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | 5-Aryl-4-(prop-1-en-1-yl)pyrimidine |

| Sonogashira | Terminal Alkyne (R-C≡CH) | 5-Alkynyl-4-(prop-1-en-1-yl)pyrimidine |

| Heck | Alkene (CH₂=CHR) | 5-Alkenyl-4-(prop-1-en-1-yl)pyrimidine |

Utility in the Synthesis of Fused Heterocyclic Systems

The presence of two proximal reactive sites in 5-Bromo-4-(prop-1-en-1-yl)pyrimidine makes it an ideal precursor for the synthesis of fused bicyclic and polycyclic heterocyclic systems. nih.govnih.goveurjchem.comekb.egmsa.edu.eg Such structures are of great interest in medicinal chemistry due to their rigid conformations and novel chemical space.

One of the most powerful strategies for this purpose is the intramolecular Heck reaction . organicreactions.orgwikipedia.orgchim.itlibretexts.org In this process, the palladium catalyst would first oxidatively add to the C-Br bond at the 5-position. The resulting organopalladium intermediate could then undergo an intramolecular migratory insertion with the adjacent propenyl group at the 4-position. This cyclization would lead to the formation of a fused five-membered ring, yielding a pyrrolo[3,2-d]pyrimidine core structure after subsequent β-hydride elimination. This transformation provides a direct and atom-economical route to a valuable heterocyclic scaffold.

Beyond the intramolecular Heck reaction, other cyclization strategies can be envisioned:

Electrophile-Induced Cyclization: Treatment of the molecule with an electrophile such as iodine or bromine could induce the cyclization of the propenyl group onto the N-1 nitrogen of the pyrimidine ring, forming a halogenated fused system that could be further functionalized.

Radical Cyclization: Radical-initiated processes could also be employed to form a new ring by involving the propenyl group. nih.govrsc.org

Tandem Reactions: The C-5 bromine could first be converted into another functional group (e.g., an amine or thiol) via a substitution reaction, which could then undergo an intramolecular addition to the propenyl group to form a fused ring.

These methodologies highlight the potential of 5-Bromo-4-(prop-1-en-1-yl)pyrimidine to serve as a linchpin in the synthesis of complex, fused pyrimidine derivatives. rsc.orgmdpi.com

Role in Chemical Probe Development (Focus on synthetic methodology, not specific biological activity)

Chemical probes are essential tools for interrogating biological systems, enabling the identification and validation of new drug targets. nih.gov The synthesis of effective probes often requires a modular approach, where a core scaffold is functionalized with linkers, reporter tags (e.g., fluorophores, biotin), and reactive groups for covalent labeling. nih.govctfassets.net

The synthetic versatility of 5-Bromo-4-(prop-1-en-1-yl)pyrimidine makes it an attractive scaffold for chemical probe development. The primary site for modification would be the C-5 position, leveraging the cross-coupling reactions described in section 4.1.

Synthetic Methodologies:

Attachment of Linkers: A linker, often a polyethylene (B3416737) glycol (PEG) or alkyl chain, terminated with a functional group like an alkyne, azide, or amine, could be attached to the C-5 position. For example, a Sonogashira coupling with an alkyne-terminated linker would install a handle for subsequent "click chemistry" reactions (Copper-Catalyzed Azide-Alkyne Cycloaddition).

Direct Incorporation of Reporter Groups: Fluorophores or other reporter molecules containing a boronic acid or terminal alkyne could be directly coupled to the C-5 position via Suzuki or Sonogashira reactions, respectively.

Modification of the Propenyl Group: The C-4 propenyl group also offers opportunities for synthetic manipulation. It could be oxidized to an aldehyde or epoxide, providing a site for conjugation with other molecules. Alternatively, it could serve as a Michael acceptor in certain contexts, allowing for covalent attachment to biological targets.

By employing these established synthetic methods, 5-Bromo-4-(prop-1-en-1-yl)pyrimidine could be systematically elaborated into a range of targeted chemical probes, where the pyrimidine core acts as the recognition element.

Potential as Precursors for Advanced Material Science Components (e.g., ligands, monomers)

The unique electronic and structural features of the pyrimidine ring, combined with the reactive handles of 5-Bromo-4-(prop-1-en-1-yl)pyrimidine, suggest its potential as a building block for advanced materials.

Monomers for Polymer Synthesis: The propenyl group is a polymerizable moiety. Through radical, cationic, or coordination polymerization techniques, this molecule could be used as a monomer to create polymers with pendant 5-bromopyrimidine (B23866) units. The resulting polymer would have the pyrimidine heterocycle integrated into its side chains. The bromine atoms would then be available for post-polymerization modification, allowing for the synthesis of functional materials with tunable properties, such as conductivity, light emission, or sensing capabilities. researchgate.netyoutube.com

Components for Conjugated Materials: The C-5 bromine allows for the incorporation of the pyrimidine unit into larger π-conjugated systems via repeated cross-coupling reactions (e.g., Suzuki polymerization). Pyrimidine is an electron-deficient heterocycle, and its inclusion in conjugated polymers can be used to tune the electronic properties (e.g., HOMO/LUMO levels) of the material, which is critical for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.com

Ligands for Coordination Complexes and Networks: The nitrogen atoms of the pyrimidine ring possess lone pairs of electrons and can act as ligands to coordinate with metal ions. By functionalizing the molecule at the C-5 position, it is possible to create multidentate ligands that can form discrete metal complexes or extended coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and sensing.

In-depth Spectroscopic and Structural Analysis of 5-Bromo-4-(prop-1-en-1-yl)pyrimidine for Research Applications

The scientific community has dedicated significant effort to the synthesis and characterization of novel heterocyclic compounds due to their potential applications in various fields, including medicinal chemistry and materials science. Among these, pyrimidine derivatives are of particular interest. However, a thorough review of available scientific literature and chemical databases indicates a notable absence of detailed experimental data for the specific compound 5-Bromo-4-(prop-1-en-1-yl)pyrimidine .

This article aims to provide a structured overview of the advanced spectroscopic and structural characterization techniques that would be essential for the comprehensive analysis of this compound, should it be synthesized and studied. The methodologies outlined below represent the current standards in chemical research for the unambiguous identification and detailed structural elucidation of new molecular entities.

Advanced Spectroscopic and Structural Characterization for Research Purposes

Vibrational Spectroscopy (FT-IR, FT-Raman) for Detailed Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and probing the molecular structure of a compound. The vibrational modes of a molecule are highly specific to its constituent atoms and the bonds connecting them.

In the case of 5-Bromo-4-(prop-1-en-1-yl)pyrimidine, the FT-IR and FT-Raman spectra would be expected to exhibit characteristic bands corresponding to the pyrimidine ring, the prop-1-en-1-yl substituent, and the carbon-bromine bond. The analysis of these spectra is often supported by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and aid in their assignment.

Pyrimidine Ring Vibrations: The pyrimidine ring has a set of characteristic vibrational modes. The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring give rise to a series of bands, usually in the 1600-1400 cm⁻¹ range. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also characteristic and appear at lower wavenumbers.

Prop-1-en-1-yl Group Vibrations: The prop-1-en-1-yl group introduces several distinct vibrational modes. The vinylic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C double bond stretching of the propenyl group would result in a characteristic band, typically around 1650-1600 cm⁻¹. The in-plane and out-of-plane C-H bending vibrations of the vinyl group would also be present in the fingerprint region of the spectrum.

Carbon-Bromine Vibration: The C-Br stretching vibration is expected to appear at a lower frequency due to the heavy mass of the bromine atom. This band is typically found in the 650-500 cm⁻¹ region of the spectrum and is a key indicator of the presence of the bromo-substituent.

A hypothetical breakdown of the expected vibrational frequencies for 5-Bromo-4-(prop-1-en-1-yl)pyrimidine, based on related compounds, is presented in the table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Pyrimidine Ring |

| Vinylic C-H Stretch | 3080 - 3020 | Prop-1-en-1-yl |

| C=C Stretch (alkene) | 1650 - 1600 | Prop-1-en-1-yl |

| C=N and C=C Stretch (ring) | 1600 - 1400 | Pyrimidine Ring |

| C-H In-plane Bend | 1400 - 1000 | Pyrimidine, Prop-1-en-1-yl |

| C-H Out-of-plane Bend | 1000 - 650 | Pyrimidine, Prop-1-en-1-yl |

| C-Br Stretch | 650 - 500 | Carbon-Bromine |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is indicative of the energy gap between these orbitals.

For 5-Bromo-4-(prop-1-en-1-yl)pyrimidine, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* electronic transitions. The pyrimidine ring is a π-conjugated system, and the presence of the prop-1-en-1-yl substituent extends this conjugation. The bromine atom, with its lone pairs of electrons, can also influence the electronic transitions through n → π* transitions.

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity and are expected to be the most prominent feature in the UV-Vis spectrum. The extended conjugation between the pyrimidine ring and the propenyl group would likely result in a bathochromic shift (a shift to longer wavelengths) of the λmax compared to unsubstituted pyrimidine.

The n → π* transitions involve the promotion of a non-bonding electron (from the nitrogen atoms of the pyrimidine ring or the bromine atom) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict the electronic absorption spectra and to help assign the observed absorption bands to specific electronic transitions. For a molecule like 5-Bromo-4-(prop-1-en-1-yl)pyrimidine, the electronic transitions would be influenced by the interplay of the pyrimidine core, the alkenyl substituent, and the bromine atom.

A summary of the anticipated electronic transitions for 5-Bromo-4-(prop-1-en-1-yl)pyrimidine is provided in the table below.

| Transition Type | Involved Orbitals | Expected Wavelength Range (nm) | Characteristics |

| π → π | π (HOMO) → π (LUMO) | 200 - 350 | High intensity, sensitive to conjugation |

| n → π | n (N, Br) → π (LUMO) | 250 - 400 | Lower intensity, can be solvent dependent |

Computational and Theoretical Investigations of 5 Bromo 4 Prop 1 En 1 Yl Pyrimidine

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other key characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energy Prediction

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. A primary application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms—the structure with the minimum energy. researchgate.net This is typically achieved using functionals like B3LYP combined with a basis set such as 6-311G++(d,p), which provides a good balance of accuracy and computational cost. irjweb.com

For 5-Bromo-4-(prop-1-en-1-yl)pyrimidine, geometry optimization would define the precise bond lengths, bond angles, and dihedral angles of its lowest-energy state. The planarity of the pyrimidine (B1678525) ring and the orientation of the prop-1-en-1-yl and bromo substituents would be accurately determined. The resulting optimized structure is crucial for all subsequent computational analyses.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyrimidine Ring (Illustrative Data) This table presents typical bond length and angle values derived from computational studies on related pyrimidine structures to illustrate the expected geometry.

| Parameter | Bond/Angle | Typical Calculated Value (DFT/B3LYP) |

| Bond Length | C-N (in ring) | ~1.34 Å |

| C-C (in ring) | ~1.39 Å | |

| C-Br | ~1.89 Å | |

| C-C (ring to substituent) | ~1.48 Å | |

| Bond Angle | N-C-N (in ring) | ~127° |

| C-N-C (in ring) | ~115° | |

| C-C-Br | ~119° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's stability and reactivity. irjweb.com A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researcher.life For 5-Bromo-4-(prop-1-en-1-yl)pyrimidine, the HOMO is expected to be distributed over the electron-rich pyrimidine ring and the π-system of the propenyl group. The LUMO is likely localized primarily on the pyrimidine ring.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Brominated Heterocyclic Compound Data presented here is representative of values obtained for similar molecules in computational studies and serves to illustrate the concept.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.3 eV | Electron-donating ability |

| LUMO | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | Indicator of Chemical Reactivity |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Regions with a negative electrostatic potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack. For 5-Bromo-4-(prop-1-en-1-yl)pyrimidine, these areas would be concentrated around the electronegative nitrogen atoms of the pyrimidine ring. Conversely, regions with a positive potential (colored blue) are electron-poor, indicating sites for nucleophilic attack, which are typically found around hydrogen atoms. The bromine atom, due to its electronegativity and lone pairs, can exhibit both electron-withdrawing inductive effects and resonance effects, leading to a complex potential distribution in its vicinity. nih.gov

Conformational Analysis and Potential Energy Surface Exploration

The propenyl group in 5-Bromo-4-(prop-1-en-1-yl)pyrimidine is connected to the pyrimidine ring by a single carbon-carbon bond. Rotation around this bond can lead to different spatial arrangements, or conformations. Conformational analysis computationally explores these different arrangements to identify the most stable conformers.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can accurately predict various spectroscopic properties, which serves as a powerful tool for structural verification when compared with experimental data. tandfonline.com Using methods like DFT, it is possible to calculate vibrational frequencies corresponding to Infrared (IR) and Raman spectra, as well as nuclear magnetic resonance (NMR) chemical shifts. nih.gov

Calculated vibrational modes can be assigned to specific bond stretches, bends, and torsions within the molecule. Similarly, predicted ¹H and ¹³C NMR chemical shifts can be correlated with experimental spectra to confirm the molecular structure. A strong agreement between the calculated and experimental spectra provides high confidence in the structural assignment of the synthesized compound. nih.gov

Computational Studies of Reaction Mechanisms and Transition States

Theoretical calculations are instrumental in elucidating the detailed pathways of chemical reactions. rsc.org For 5-Bromo-4-(prop-1-en-1-yl)pyrimidine, computational studies could investigate various reactions, such as nucleophilic substitution at the bromine-bearing carbon or addition reactions at the propenyl double bond. researchgate.net

By modeling the reaction pathway, chemists can identify the structures of all intermediates and, crucially, the transition states—the highest energy points connecting reactants to products. rsc.org The calculation of the activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction's feasibility and rate. nih.gov This detailed mechanistic insight is essential for optimizing reaction conditions and predicting potential side products.

Solvent Effects on Molecular Properties and Reactivity Using Implicit and Explicit Solvation Models

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies focused on the solvent effects on the molecular properties and reactivity of 5-Bromo-4-(prop-1-en-1-yl)pyrimidine using implicit and explicit solvation models. Consequently, detailed research findings and data tables for this particular compound are not available.

The study of solvent effects is crucial in computational chemistry for accurately predicting the behavior of molecules in solution. nih.gov Solvation models are broadly categorized into two types: implicit and explicit.

Implicit Solvation Models: Also known as continuum models, these methods represent the solvent as a continuous medium with averaged properties, such as the dielectric constant. fiveable.mewikipedia.org This approach is computationally efficient and provides a good description of bulk solvent effects on solute properties. fiveable.mepreprints.org Common implicit models include the Polarizable Continuum Model (PCM), the Generalized Born (GB) model, and the Conductor-like Screening Model (COSMO). fiveable.me These models are widely used to calculate solvation free energies, which are important for understanding reaction mechanisms and predicting solubility. fiveable.mepreprints.org

Explicit Solvation Models: In contrast, explicit models treat individual solvent molecules and their interactions with the solute. fiveable.me This provides a more detailed and physically realistic description of the solvent environment, including specific interactions like hydrogen bonding. preprints.org However, this level of detail comes at a significantly higher computational cost, limiting the size of the systems and the timescales that can be simulated. preprints.orgwikipedia.org

Hybrid Implicit-Explicit Models: To balance accuracy and computational cost, hybrid models have been developed. wikipedia.org These models typically treat the solvent molecules in the immediate vicinity of the solute explicitly, while the bulk solvent is represented by an implicit continuum. wikipedia.org This approach can be particularly useful for studying reactions where specific solute-solvent interactions play a key role. rsc.org

While the principles of these solvation models are well-established, their application to "5-Bromo-4-(prop-1-en-1-yl)pyrimidine" has not been documented in the reviewed literature. Therefore, no data on how different solvents would affect its molecular properties—such as its dipole moment, electronic structure, or reactivity—can be presented. Further computational research would be necessary to generate such data and to understand the specific influence of solvents on this compound.

Future Research Directions and Unexplored Chemical Space

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized pyrimidines is a cornerstone of organic chemistry. growingscience.com For 5-Bromo-4-(prop-1-en-1-yl)pyrimidine, future research could focus on developing synthetic routes that are not only efficient but also adhere to the principles of green chemistry.

Current synthetic strategies for similar 4,5-disubstituted pyrimidines often rely on multi-step sequences starting from precursors like 5-bromo-2,4-dichloropyrimidine. nih.gov One potential avenue for a more sustainable synthesis of the target molecule could involve a one-pot reaction. clockss.org

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of such compounds. mdpi.comorganic-chemistry.org Future investigations could explore the use of more sustainable catalyst systems, such as those based on earth-abundant metals or nanoparticle catalysts, to perform Suzuki, Heck, or Stille couplings. researchgate.netorgsyn.orgwikipedia.org For instance, a Suzuki coupling between a 4-chloro-5-bromopyrimidine and a prop-1-en-1-ylboronic acid derivative could be a viable route. mdpi.comsemanticscholar.org Optimization of reaction conditions to minimize solvent waste and energy consumption would be a key aspect of this research.

The following table outlines potential sustainable synthetic approaches:

| Synthetic Approach | Precursors | Catalyst/Reagent | Potential Advantages |

| One-Pot Synthesis | 2-aminonitrile compounds, halogenoacetonitriles | Dry hydrogen bromide | Reduced workup steps, time-efficient clockss.org |

| Green Suzuki Coupling | 4-chloro-5-bromopyrimidine, (E/Z)-prop-1-en-1-ylboronic acid | Earth-abundant metal catalyst | Reduced reliance on precious metals, milder reaction conditions mdpi.comsemanticscholar.org |

| Mizoroki-Heck Reaction | 5-bromopyrimidine (B23866), propene | Palladium catalyst with phosphine-free ligands | Atom economy, direct C-H activation researchgate.netnih.govwikipedia.org |

| Stille Coupling | 5-bromo-4-chloropyrimidine (B1279914), (E/Z)-(prop-1-en-1-yl)tributylstannane | Palladium catalyst | Mild reaction conditions, tolerance of various functional groups orgsyn.orgwikipedia.orgorganic-chemistry.orglibretexts.org |

Exploration of Unconventional Reactivity and Catalytic Transformations

The bromine atom at the C5 position and the prop-1-enyl group at the C4 position of 5-Bromo-4-(prop-1-en-1-yl)pyrimidine are ripe for a multitude of chemical transformations. Future research should delve into exploring the unconventional reactivity of this molecule.

The C-Br bond can be a site for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. nih.gov For instance, a Sonogashira coupling could introduce an alkyne, leading to the formation of 4-aryl-5-alkynylpyrimidines. nih.gov The alkenyl group, on the other hand, can participate in reactions such as dihydroxylation, epoxidation, or metathesis, providing access to a diverse range of derivatives.

Furthermore, the pyrimidine (B1678525) ring itself can influence the reactivity of the substituents. The electron-deficient nature of the pyrimidine ring can activate the double bond of the prop-1-enyl group towards nucleophilic attack. semanticscholar.org Investigating the regioselectivity and stereoselectivity of these transformations will be crucial.

Potential catalytic transformations to be explored are summarized in the table below:

| Reaction Type | Reagents | Potential Product |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst | 5-alkynyl-4-(prop-1-en-1-yl)pyrimidine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | 5-amino-4-(prop-1-en-1-yl)pyrimidine |

| Asymmetric Dihydroxylation | OsO4, chiral ligand | 5-Bromo-4-(1,2-dihydroxypropyl)pyrimidine |

| Olefin Metathesis | Grubbs' catalyst, another olefin | Novel 4-substituted pyrimidine derivatives |

Integration into Advanced Supramolecular Assemblies

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. wikipedia.org The nitrogen atoms in the pyrimidine ring of 5-Bromo-4-(prop-1-en-1-yl)pyrimidine can act as hydrogen bond acceptors, making it a potential building block for supramolecular assemblies. researchgate.net

Future research could explore the co-crystallization of this compound with hydrogen bond donors to form predictable supramolecular synthons. The bromine atom can also participate in halogen bonding, another important non-covalent interaction. The interplay between hydrogen bonding, halogen bonding, and π-π stacking interactions could lead to the formation of interesting and potentially functional supramolecular architectures. These assemblies could find applications in areas such as crystal engineering and the development of new materials. nih.gov

Interdisciplinary Research Avenues in Chemical Biology and Material Science

While this article refrains from discussing biological or material property data, it is important to highlight the potential for interdisciplinary research avenues based on the chemical nature of 5-Bromo-4-(prop-1-en-1-yl)pyrimidine. Pyrimidine derivatives are known to be key components in many biologically active molecules and advanced materials. scbt.comresearchgate.netnbinno.com

In the realm of chemical biology, this compound could serve as a scaffold for the synthesis of probes to study biological processes. The reactive handles (bromo and alkenyl groups) allow for the attachment of fluorescent tags or other reporter groups.

From a material science perspective, the pyrimidine core and the potential for extended conjugation through the prop-1-enyl group suggest that derivatives of this compound could be explored as building blocks for organic electronic materials. nih.gov The ability to tune the electronic properties through substitution at the C5 position makes this an attractive area for future investigation.

Application of Machine Learning and AI in Predicting Reactivity and Designing New Derivatives

The application of machine learning (ML) and artificial intelligence (AI) in chemistry is a rapidly growing field. nih.gov These computational tools can be used to predict the reactivity of molecules and to design new derivatives with desired properties. scirp.orgscirp.orgresearchgate.netnih.govucla.edu

For 5-Bromo-4-(prop-1-en-1-yl)pyrimidine, ML models could be trained on existing data for pyrimidine derivatives to predict the outcomes of various reactions, such as the regioselectivity of electrophilic aromatic substitution or the efficiency of cross-coupling reactions. scirp.orgscirp.org This would allow researchers to prioritize experiments and accelerate the discovery of new synthetic routes and derivatives.

AI algorithms could also be employed in the de novo design of novel pyrimidine-based compounds. chemrxiv.org By defining a set of desired chemical properties, generative models can propose new molecular structures that incorporate the 5-Bromo-4-(prop-1-en-1-yl)pyrimidine scaffold, opening up new avenues for exploration in medicinal and materials chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.